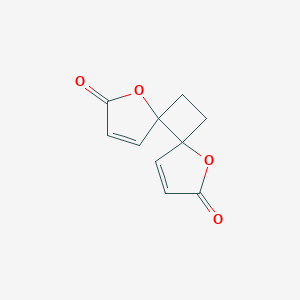

(Rac)-Anemonin

Description

Structure

3D Structure

Properties

IUPAC Name |

4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUQTCXCAFSSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871710 | |

| Record name | 1,7-Dioxadispiro[4.0.4~6~.2~5~]dodeca-3,9-diene-2,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90921-11-2 | |

| Record name | 1,7-Dioxadispiro(4.0.4.2)dodeca-3,9-diene-2,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090921112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anemonin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Anemonin Biosynthesis from Ranunculin: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the biochemical pathway, experimental protocols, and therapeutic potential of anemonin derived from ranunculin.

Introduction

Anemonin, a dimeric lactone found in plants of the Ranunculaceae family, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-infective, and anti-oxidant properties.[1][2][3] This technical guide provides a comprehensive overview of the biosynthesis of anemonin from its precursor, ranunculin. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pathway, from the core biochemical transformations to practical experimental methodologies and its potential as a therapeutic agent.

The Biosynthetic Pathway: From a Stable Glucoside to a Bioactive Dimer

The biosynthesis of anemonin is a two-step process initiated by the enzymatic hydrolysis of the glucoside ranunculin. This pathway is a classic example of a plant defense mechanism, where a stable, non-toxic precursor is rapidly converted into a reactive, and subsequently more stable, bioactive compound upon tissue damage.

Step 1: Enzymatic Hydrolysis of Ranunculin

The first committed step in anemonin biosynthesis is the enzymatic cleavage of the glucose moiety from ranunculin. This reaction is catalyzed by a β-glucosidase (EC 3.2.1.21).

Ranunculin + H₂O ---(β-Glucosidase)--> Protoanemonin + D-Glucose

Upon injury to the plant tissue, ranunculin is brought into contact with β-glucosidase, which is typically localized in different cellular compartments.[1][2][3] This enzymatic hydrolysis releases the unstable and volatile lactone, protoanemonin, and a molecule of D-glucose.[4]

Step 2: Dimerization of Protoanemonin

Protoanemonin, the immediate product of ranunculin hydrolysis, is a highly reactive and unstable molecule. It readily undergoes a [2+2] cycloaddition reaction to form the more stable dimer, anemonin.[4] While this dimerization can occur spontaneously at room temperature, there is evidence to suggest that it may be a photochemical process, with light potentially catalyzing the reaction.[4]

2 Protoanemonin → Anemonin

The inherent instability of ranunculin and the rapid dimerization of protoanemonin make anemonin the predominant and more stable compound found in damaged plant tissues and extracts, rendering it more suitable for biological assays.[1][2][3]

Quantitative Data

The concentration of anemonin and its precursors can vary significantly depending on the plant species, the part of the plant, and the extraction method used. The following table summarizes some reported quantitative data.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Ranunculus sardous | Aerial Part (Hydroalcoholic Extract) | Anemonin | 2.66 mg/mL | [5][6] |

| Ranunculus ficaria | Aerial Part (Hydroalcoholic Extract) | Anemonin | 2.14 mg/mL | [5] |

| Ranunculus bulbosus | Root (Hydroalcoholic Extract) | Anemonin | 1.27 mg/mL | [5] |

| Ranunculus sceleratus | Aerial Part (Hydroalcoholic Extract) | Anemonin | 0.19 mg/mL | [5][6] |

| Ranunculus sceleratus | Aerial Part (Glycerol-Ethanol Extract) | Anemonin | 0.13 mg/mL | [5][6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the anemonin biosynthesis pathway.

Extraction of Anemonin from Plant Material

This protocol is adapted from methods described for the extraction of anemonin from Ranunculus species.[5]

Materials:

-

Fresh or dried aerial parts of Ranunculus species

-

Hydroalcoholic solvent (e.g., 70% ethanol in water) or Glycerol-Ethanol solvent

-

Grinder or blender

-

Filter paper

-

Rotary evaporator (optional)

-

HPLC or TLC system

Procedure:

-

Sample Preparation: Grind the fresh or dried plant material to a fine powder.

-

Extraction:

-

Hydroalcoholic Extraction: Macerate the powdered plant material in the hydroalcoholic solvent at a specified ratio (e.g., 1:10 w/v) for a defined period (e.g., 24-48 hours) with occasional shaking.

-

Glycerol-Ethanol Extraction: Follow a similar maceration procedure using a glycerol-ethanol mixture as the solvent.

-

-

Filtration: Filter the extract through filter paper to remove solid plant debris.

-

Concentration (Optional): The filtrate can be concentrated under reduced pressure using a rotary evaporator to increase the concentration of anemonin.

-

Analysis: The resulting extract is ready for quantitative analysis by HPLC or qualitative/semi-quantitative analysis by TLC.

Quantification of Anemonin by High-Performance Liquid Chromatography (HPLC)

This protocol is based on a validated HPLC-UV method for the quantification of anemonin.[5]

Instrumentation and Conditions:

-

HPLC System: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. A typical gradient might start with a lower concentration of acetonitrile and increase over the run time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 218 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of anemonin standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions from the stock solution to create a calibration curve.

-

Sample Preparation: Filter the plant extract through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the anemonin peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of anemonin in the sample by using the calibration curve generated from the standards.

β-Glucosidase Activity Assay

This is a general protocol for a β-glucosidase assay that can be adapted for ranunculin as a substrate.

Materials:

-

Plant extract containing β-glucosidase

-

Ranunculin (substrate)

-

Buffer solution (e.g., sodium phosphate buffer, pH 6.0-7.0)

-

Glucose oxidase-peroxidase (GOPOD) reagent for glucose quantification

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer (e.g., phosphate buffer with protease inhibitors). Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme extract, ranunculin at a known concentration, and buffer in a microcentrifuge tube.

-

Incubation: Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

-

Glucose Quantification: Measure the amount of glucose produced in the reaction using the GOPOD reagent according to the manufacturer's instructions. The absorbance is typically measured at 510 nm.

-

Calculation of Activity: Calculate the enzyme activity based on the amount of glucose produced per unit time per amount of protein in the enzyme extract. One unit of β-glucosidase activity is often defined as the amount of enzyme that liberates 1 µmol of glucose per minute under the specified conditions.

Anemonin in Drug Development

The anti-inflammatory properties of anemonin have made it a promising candidate for drug development, particularly for inflammatory conditions.

Preclinical Studies in Ulcerative Colitis

Recent preclinical studies have demonstrated the therapeutic potential of anemonin in animal models of ulcerative colitis (UC).[7][8][9][10] In a dextran sulfate sodium (DSS)-induced colitis mouse model, administration of anemonin was shown to:

-

Ameliorate pathological changes in the colon tissue.[7]

-

Suppress the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.[7]

These findings suggest that anemonin exerts its anti-inflammatory effects by modulating key inflammatory pathways, making it a viable candidate for further investigation as a treatment for UC and other inflammatory bowel diseases.

Pharmacokinetics and Toxicology

While comprehensive pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological data for anemonin are still emerging, preliminary information is available.

-

Toxicity: Protoanemonin, the precursor to anemonin, is a known irritant and vesicant.[4] However, anemonin is considered to be less toxic.[11] The LD50 (median lethal dose) for protoanemonin in mice has been reported as 190 mg/kg.[4] Acute toxicity studies on anemonin are limited, and further investigation is required to establish a comprehensive safety profile. A Material Safety Data Sheet for anemonin indicates a lack of extensive toxicological data.[10]

-

Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion of anemonin are necessary to understand its behavior in the body and to inform dosing strategies for potential therapeutic applications.

Regulatory Mechanisms of the Biosynthesis Pathway

The regulation of the ranunculin biosynthesis pathway is an area that requires further research. Transcriptome analyses of Ranunculus species have begun to identify genes involved in flavonoid biosynthesis, which may provide clues to the regulatory networks controlling the production of ranunculin and other secondary metabolites.[4] It is likely that the expression of genes encoding the enzymes of the pathway, including the specific β-glucosidase, is tightly regulated by transcription factors in response to developmental cues and environmental stresses, such as herbivory or pathogen attack.

Conclusion

The biosynthesis of anemonin from ranunculin is a fascinating and pharmacologically relevant pathway. This technical guide has provided a detailed overview of the core biochemical steps, quantitative data, and essential experimental protocols for researchers in this field. The promising anti-inflammatory properties of anemonin, particularly in the context of ulcerative colitis, highlight its potential as a lead compound for drug development. Further research into the kinetic properties of the involved enzymes, the precise mechanism of dimerization, the regulatory networks of the pathway, and comprehensive pharmacokinetic and toxicological studies will be crucial in fully elucidating the therapeutic potential of anemonin.

References

- 1. A glucose tolerant β-glucosidase from a newly isolated Neofusicoccum parvum strain F7: production, purification, and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ranunculin, Protoanemonin, and Anemonin: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Full-length transcriptome analysis provides insights into flavonoid biosynthesis in Ranunculus japonicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production, purification and characterization of novel beta glucosidase from newly isolated Penicillium simplicissimum H-11 in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of anemonin on acute ulcerative colitis via targeted regulation of protein kinase C-θ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of anemonin on acute ulcerative colitis via targeted regulation of protein kinase C-θ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effects of anemonin on acute ulcerative colitis via targeted regulation of protein kinase C-θ | Zendy [zendy.io]

- 11. researchgate.net [researchgate.net]

Anemonin: A Comprehensive Technical Guide on its Chemical Structure, Stereochemistry, and Biological Significance

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Anemonin is a naturally occurring dibutenolide compound found in various plants of the buttercup family (Ranunculaceae).[1] First isolated in 1792, it is the dimerization product of the toxin protoanemonin.[1] Anemonin is generated when plant matter is crushed, triggering an enzymatic reaction.[1][2] While its precursor, protoanemonin, is a known irritant, anemonin itself exhibits a range of promising pharmacological properties, including anti-inflammatory, anti-infective, and anti-oxidant effects.[1][2][3] This has positioned it as a molecule of interest for therapeutic development, particularly in the context of inflammatory diseases such as arthritis, ulcerative colitis, and cerebral ischemia.[2][4][5] This guide provides a detailed technical overview of anemonin's chemical structure, stereochemistry, physicochemical properties, and relevant experimental methodologies, tailored for professionals in chemical and pharmaceutical research.

Chemical Structure and Nomenclature

Anemonin (C₁₀H₈O₄) is a homodimer formed from two protoanemonin subunits.[1] Structurally, it is a dispiro compound where two unsaturated γ-lactone (butenolide) rings are connected to a central cyclobutane ring at the 1,2 positions.[6]

-

Molecular Formula : C₁₀H₈O₄[1]

-

IUPAC Names :

Stereochemistry

The stereochemical configuration of anemonin was a subject of study for many years. Initially, a cis or head-to-head arrangement of the two butenolide rings was assumed.[1] However, X-ray crystallography studies performed in 1965 definitively established that the two rings possess an exclusive trans relationship.[1] This trans conformation is favored as it minimizes the destabilizing dipole-dipole interactions that would occur in the cis transition state.[1] The IUPAC name (5S,6S)-1,7-dioxadispiro[4.0.4.2]dodeca-3,9-diene-2,8-dione specifies its absolute stereochemistry.[5][7]

Physicochemical and Crystallographic Data

Quantitative data for anemonin is crucial for its application in research and drug development. The following tables summarize its key physical properties and crystallographic data.

Table 1: Physicochemical Properties of Anemonin

| Property | Value | Reference(s) |

| Appearance | Colorless, odorless solid | [1] |

| Melting Point | 158 °C (316 °F; 431 K) | [1][8] |

| Boiling Point | 535.7 °C (at 760 mmHg) | [1] |

| Density | 1.45 g/cm³ | [1] |

| Solubility | Low in water; very soluble in chloroform; soluble in DMSO | [1][7] |

| LD50 (Median Dose) | 150 mg·kg⁻¹ (mouse, intraperitoneal) | [1][8] |

Table 2: X-ray Crystallography Data for Anemonin

| Parameter | Value | Reference(s) |

| Crystal System | Orthorhombic | [6] |

| Space Group | D₂h¹⁵-P2₁/b2₁/c 2₁/α | [6] |

| Unit Cell Parameters | a = 11.063(4) Å, b = 11.633(4) Å, c = 13.873(4) Å | [6] |

| Molecules per Unit Cell (Z) | 8 | [6] |

Biosynthesis and Synthetic Preparation

Anemonin is not directly produced by plants. Its formation is a two-step process initiated by tissue damage.

-

Enzymatic Cleavage : Plants in the Ranunculaceae family contain a stable glucoside called ranunculin.[2][3] When the plant is injured, the enzyme β-glucosidase is released, which cleaves the glucose molecule from ranunculin, liberating the unstable toxin protoanemonin.[1][2]

-

Dimerization : Protoanemonin readily undergoes a spontaneous cyclodimerization in aqueous media to form the more stable anemonin.[1][2][3] This dimerization is believed to be a photochemical process, with significantly higher yields observed in the presence of UV radiation.[1]

Due to the complexity of extraction and purification from natural sources, synthetic approaches are generally favored for producing anemonin on an industrial scale.[1] A common strategy involves the chemical synthesis of protoanemonin from commercially available starting materials, followed by its spontaneous dimerization at room temperature.[1]

Experimental Protocols

Isolation and Analytical Methods

The analysis and isolation of anemonin from plant extracts often involve chromatographic techniques.

Protocol: Thin-Layer Chromatography (TLC) Analysis [9]

-

Stationary Phase : Silica F254 plates.

-

Sample Preparation : Hydroalcoholic (HA) tinctures are applied directly. Glycerol-ethanol (GE) extracts are first purified using SPE-silica gel C18 columns, eluted with methanol at pH 4 (adjusted with HCl).

-

Application : 20 µL of each sample and 10 µL of a 0.35 mg/mL anemonin standard solution are applied as 20 mm bands.

-

Mobile Phase : Ethyl acetate – ethyl-methyl ketone – formic acid (75:20:5, v/v/v).

-

Development : Elution distance of 10 cm.

-

Visualization : Dried plates are sprayed with 10% sulfuric acid in methanol and heated at 100°C for 10 minutes. Anemonin appears as a grey-yellow band at an Rf value of approximately 0.85.

Protocol: High-Performance Liquid Chromatography (HPLC) Analysis [9]

-

System : HPLC with a diode array UV-Vis detector.

-

Stationary Phase : C18 silica gel column (e.g., Luna 5u, 100A, 150 x 4.60 mm).

-

Column Temperature : 25°C.

-

Mobile Phase : Gradient elution (specific gradient not detailed in source).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at 260 nm. Anemonin has a retention time of approximately 4.4-4.7 minutes under the specified conditions.

-

Quantification : A calibration curve is constructed using anemonin standard solutions in methanol (e.g., 0.1 to 1.0 mg/mL).

Structural Elucidation by X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[10]

General Protocol Outline:

-

Crystallization : High-purity anemonin is dissolved in a suitable solvent (e.g., petroleum ether) and allowed to crystallize slowly to form single, well-ordered crystals.[8] This step is critical and often requires extensive optimization of conditions like temperature, solvent, and concentration.

-

X-ray Diffraction : A selected crystal is mounted in an X-ray diffractometer and irradiated with a monochromatic beam of X-rays. The crystal lattice diffracts the X-rays into a specific pattern of spots (reflections).[10]

-

Data Collection : The intensities and positions of the diffracted spots are meticulously recorded by a detector as the crystal is rotated.[10]

-

Structure Solution and Refinement : The diffraction data is processed to generate an electron density map of the crystal's unit cell. From this map, the positions of individual atoms are determined. Computational refinement is then used to improve the atomic model until it accurately matches the experimental data, yielding precise bond lengths, bond angles, and the overall stereochemistry.[10]

Biological Activity and Signaling Pathways

Anemonin's therapeutic potential stems from its diverse biological activities, particularly its anti-inflammatory effects. It has been shown to modulate several key signaling pathways.

Inhibition of PKC-θ in Ulcerative Colitis: Anemonin has demonstrated a protective effect in dextran sodium sulfate (DSS)-induced models of acute ulcerative colitis.[11][12] A key mechanism is the targeted regulation of Protein Kinase C-theta (PKC-θ).[11][12] Anemonin does not affect the transcription of the PRKCQ gene (which codes for PKC-θ), but it significantly inhibits the translation of its protein product.[11][12] This downregulation of PKC-θ suppresses the inflammatory cascade in colon tissue, leading to a reduction in pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6.[12]

Regulation of Melanin Synthesis: In human melanocytes, anemonin acts as an inhibitor of melanin synthesis.[13] It achieves this by downregulating the expression of key genes involved in melanogenesis. Anemonin suppresses the transcription of Microphthalmia-associated transcription factor (MITF), which is the master regulator of the tyrosinase (TYR) family of proteins.[13] Consequently, the expression of TYR, tyrosinase-related protein 1 (TRP1), and TRP2 is decreased at both the mRNA and protein levels, leading to reduced melanin production.[13] This activity suggests its potential use as a skin-lightening agent in cosmetics.[13]

References

- 1. Anemonin - Wikipedia [en.wikipedia.org]

- 2. benthamscience.com [benthamscience.com]

- 3. Ranunculin, Protoanemonin, and Anemonin: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Anemonin | C10H8O4 | CID 46173847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 7. medkoo.com [medkoo.com]

- 8. Anemonin [drugfuture.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Anti-inflammatory effects of anemonin on acute ulcerative colitis via targeted regulation of protein kinase C-θ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anemonin is a natural bioactive compound that can regulate tyrosinase-related proteins and mRNA in human melanocytes [pubmed.ncbi.nlm.nih.gov]

Anemonin's Mechanism of Action in Inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anemonin, a natural compound derived from plants of the Ranunculaceae family, has demonstrated significant anti-inflammatory properties, positioning it as a promising candidate for therapeutic development.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying anemonin's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. The information presented herein is intended to support further research and drug development efforts in the field of inflammation.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Cascades

Anemonin exerts its anti-inflammatory effects primarily through the suppression of the NF-κB and PKC-θ signaling pathways, leading to a downstream reduction in the production of key inflammatory mediators.

Attenuation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, orchestrating the transcription of numerous pro-inflammatory genes. Anemonin has been shown to effectively inhibit this pathway.[3][4] The mechanism of inhibition involves the reduced phosphorylation of IκB kinase (IKK) alpha/beta (IKKα/β) and the p65 subunit of NF-κB.[3] This prevents the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its translocation to the nucleus to initiate the transcription of pro-inflammatory genes.[3]

// Nodes LPS [label="LPS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKKα/β", fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB (p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_active [label="Active NF-κB\n(Nuclear Translocation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pro_inflammatory_Genes [label="Pro-inflammatory\nGene Transcription\n(TNF-α, IL-6, iNOS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anemonin [label="Anemonin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label="Activates"]; TLR4 -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates (p)"]; IkBa -> NFkB [label="Releases"]; NFkB -> NFkB_active [label="Activation"]; NFkB_active -> Pro_inflammatory_Genes [label="Induces"]; Anemonin -> IKK [label="Inhibits (p)", color="#EA4335", style=dashed]; Anemonin -> NFkB [label="Inhibits (p)", color="#EA4335", style=dashed];

// Invisible edges for layout {rank=same; LPS; Anemonin} } . Caption: Anemonin inhibits the NF-κB pathway by reducing IKKα/β and p65 phosphorylation.

Targeting of the PKC-θ Signaling Pathway

Protein Kinase C-theta (PKC-θ) is a crucial enzyme in T-cell activation and subsequent inflammatory responses.[5][6] Bioinformatics and experimental data have identified PKC-θ as a direct target of anemonin.[7] Anemonin has been shown to inhibit the translation or protein stability of PKC-θ, leading to a dose-dependent reduction in its expression.[7] Overexpression of PKC-θ can partially reverse the protective, anti-inflammatory effects of anemonin, confirming its role as a key mediator of anemonin's action.[7]

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC_theta_mRNA [label="PRKCQ mRNA", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC_theta_Protein [label="PKC-θ Protein", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream_Signaling [label="Downstream\nInflammatory Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokine_Production [label="Pro-inflammatory\nCytokine Production\n(IL-1β, TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anemonin [label="Anemonin", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> PKC_theta_mRNA [label="Induces Transcription"]; PKC_theta_mRNA -> PKC_theta_Protein [label="Translation"]; PKC_theta_Protein -> Downstream_Signaling [label="Activates"]; Downstream_Signaling -> Cytokine_Production [label="Leads to"]; Anemonin -> PKC_theta_Protein [label="Inhibits Translation/\nStability", color="#EA4335", style=dashed]; } . Caption: Anemonin targets PKC-θ by inhibiting its translation or protein stability.

Quantitative Effects on Inflammatory Mediators

Anemonin's inhibition of upstream signaling pathways translates into a quantifiable reduction in the production of key pro-inflammatory molecules.

| Inflammatory Mediator | Model System | Effect of Anemonin | Quantitative Data | Reference(s) |

| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Inhibition of iNOS expression and NO production | IC50: 5.37 μM | [7] |

| Interleukin-1β (IL-1β) | DSS-induced colitis in mice | Dose-dependent inhibition of production and release | Significant reduction at tested doses | [7][8] |

| LPS-stimulated HT-29 cells | Dose-dependent downregulation of mRNA and protein levels | Significant reduction at tested doses | [7] | |

| Tumor Necrosis Factor-α (TNF-α) | DSS-induced colitis in mice | Dose-dependent inhibition of production and release | Significant reduction at tested doses | [7][8] |

| LPS-stimulated HT-29 cells | Dose-dependent downregulation of mRNA and protein levels | Significant reduction at tested doses | [7] | |

| Interleukin-6 (IL-6) | DSS-induced colitis in mice | Dose-dependent inhibition of production and release | Significant reduction at tested doses | [7][8] |

| LPS-stimulated HT-29 cells | Dose-dependent downregulation of mRNA and protein levels | Significant reduction at tested doses | [7] | |

| Endotoxin-induced mouse peritoneal macrophages | Inhibition of release | - | [7][8] |

Modulation of Other Inflammatory Pathways

While the primary mechanisms of action appear to be through NF-κB and PKC-θ, evidence suggests anemonin may also influence other inflammatory signaling cascades.

-

MAPK Pathway: The direct effect of anemonin on the phosphorylation of key Mitogen-Activated Protein Kinases (MAPKs) such as p38, JNK, and ERK is not yet fully elucidated. However, one study indicated that while anemonin did not significantly alter the phosphorylation of JNK and p38, it did suppress the phosphorylation of MSK-1, a downstream target of both ERK1/2 and p38 MAPK. This suggests an indirect modulatory role that warrants further investigation.

-

JAK-STAT and NLRP3 Inflammasome Pathways: Currently, there is a lack of direct evidence to definitively link anemonin's mechanism of action to the JAK-STAT or NLRP3 inflammasome pathways. Future research is needed to explore these potential connections.

Experimental Protocols

The following are detailed methodologies for key in vivo and in vitro models used to characterize the anti-inflammatory effects of anemonin.

In Vivo Model: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model mimics the pathology of ulcerative colitis.[7][8]

// Nodes Animal_Model [label="C57BL/6 Mice", fillcolor="#F1F3F4", fontcolor="#202124"]; Induction [label="3% (w/v) DSS in Drinking Water\n(7 days)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Anemonin Administration\n(Intraperitoneal Injection, daily)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitoring [label="Daily Monitoring:\n- Body Weight\n- Disease Activity Index (DAI)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sacrifice [label="Sacrifice (Day 9)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Tissue Analysis:\n- Colon Length Measurement\n- Histopathology (H&E Staining)\n- Cytokine Measurement (RT-qPCR, ELISA, Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Animal_Model -> Induction; Induction -> Treatment; Treatment -> Monitoring; Monitoring -> Sacrifice; Sacrifice -> Analysis; } . Caption: Experimental workflow for the DSS-induced colitis model in mice.

Methodology:

-

Animal Model: Male C57BL/6 mice (6-7 weeks old) are typically used.[9]

-

Induction of Colitis: Mice are provided with drinking water containing 3% (w/v) dextran sulfate sodium (DSS) ad libitum for 7 consecutive days.[9] Control groups receive regular sterile drinking water.

-

Anemonin Treatment: Anemonin is administered daily via intraperitoneal injection at various doses (e.g., low, medium, and high doses to assess dose-dependency) for the duration of the DSS treatment.[9] A vehicle control group is also included.

-

Monitoring: Body weight, stool consistency, and the presence of blood in the feces are monitored daily to calculate the Disease Activity Index (DAI).

-

Tissue Collection and Analysis: On day 9, mice are sacrificed, and the colons are excised.[10] Colon length is measured, and tissue samples are collected for:

-

Histopathological analysis: Fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue damage.[3]

-

Cytokine analysis: Colon tissue homogenates are used to measure the mRNA and protein levels of IL-1β, TNF-α, and IL-6 using RT-qPCR, ELISA, and Western blotting.[7][8]

-

In Vitro Model: Lipopolysaccharide (LPS)-Stimulated Macrophages

This model is used to assess the direct anti-inflammatory effects of anemonin on immune cells.[7][11]

// Nodes Cell_Culture [label="RAW 264.7 Macrophage Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Pre_treatment [label="Pre-treatment with Anemonin\n(Various concentrations, 2 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Stimulation [label="Stimulation with LPS\n(e.g., 100 ng/mL, 24 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Supernatant_Collection [label="Collection of Cell Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Lysis [label="Cell Lysis", fillcolor="#F1F3F4", fontcolor="#202124"]; NO_Measurement [label="Nitric Oxide (NO) Measurement\n(Griess Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokine_Measurement [label="Cytokine Measurement\n(ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Analysis [label="Protein Expression Analysis\n(Western Blot for iNOS, p-IKK, p-p65, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Pre_treatment; Pre_treatment -> Stimulation; Stimulation -> Supernatant_Collection; Stimulation -> Cell_Lysis; Supernatant_Collection -> NO_Measurement; Supernatant_Collection -> Cytokine_Measurement; Cell_Lysis -> Protein_Analysis; } . Caption: Experimental workflow for LPS-stimulated macrophage model.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in multi-well plates.[12]

-

Anemonin Pre-treatment: Cells are pre-treated with various concentrations of anemonin for 2 hours.[13]

-

LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[13][14]

-

Measurement of Inflammatory Mediators:

-

Analysis of Signaling Pathways: Cell lysates are collected for Western blot analysis to determine the expression and phosphorylation status of key signaling proteins, including iNOS, IKKα/β, and p65.[3][7]

Conclusion and Future Directions

Anemonin demonstrates potent anti-inflammatory activity by targeting the NF-κB and PKC-θ signaling pathways, resulting in a significant reduction of pro-inflammatory mediators. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals.

Future research should focus on:

-

Elucidating the precise mechanism of anemonin's interaction with PKC-θ.

-

Investigating the potential modulatory effects of anemonin on the MAPK and JAK-STAT signaling pathways.

-

Exploring the relevance of anemonin's anti-inflammatory properties in other disease models.

-

Conducting preclinical and clinical studies to evaluate the therapeutic potential of anemonin in inflammatory diseases.

By addressing these key areas, the full therapeutic potential of anemonin as a novel anti-inflammatory agent can be realized.

References

- 1. Ranunculin, Protoanemonin, and Anemonin: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Anemonin attenuates osteoarthritis progression through inhibiting the activation of IL‐1β/NF‐κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anemonin attenuates osteoarthritis progression through inhibiting the activation of IL-1β/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein kinase C-theta (PKC theta): a key enzyme in T cell life and death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PKC-θ and the immunological synapse: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of anemonin on acute ulcerative colitis via targeted regulation of protein kinase C-θ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Anemonin is a natural bioactive compound that can regulate tyrosinase-related proteins and mRNA in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anemonin, from Clematis crassifolia, potent and selective inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Anti-inflammatory and Immunomodulatory Activity

An in-depth analysis of the biological activities of (Rac)-Anemonin, a natural compound found in plants of the Ranunculaceae family, reveals a broad spectrum of pharmacological effects with significant therapeutic potential.[1][2][3][4] This technical guide synthesizes current research, presenting quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved in its action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Anemonin demonstrates potent anti-inflammatory properties across various models of inflammation, including ulcerative colitis (UC), osteoarthritis, and sepsis-induced acute lung injury.[1][5][6] Its primary mechanisms involve the inhibition of pro-inflammatory cytokines, suppression of key inflammatory signaling pathways, and modulation of immune cell responses.

A significant body of research highlights anemonin's ability to counteract inflammation induced by lipopolysaccharide (LPS).[2][3] It effectively inhibits the production of nitric oxide (NO) and downregulates the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade.[2][7][8]

Quantitative Data: Anti-inflammatory Effects

| Biological Activity | Model System | Key Findings & Quantitative Data | Reference |

| Ulcerative Colitis | Dextran Sulphate Sodium (DSS)-induced colitis in C57BL/6 mice | Anemonin (intraperitoneal injection) improved body weight, colon length, and Disease Activity Index (DAI). It dose-dependently suppressed the release of IL-1β, TNF-α, and IL-6 in colon tissue. | [1] |

| In Vitro Inflammation | LPS-treated HT-29 human colon adenocarcinoma cells | Anemonin dose-dependently downregulated mRNA and protein levels of IL-1β, TNF-α, and IL-6 without cytotoxicity. | [1] |

| Nitric Oxide Inhibition | LPS-activated RAW 264.7 macrophage cells | Anemonin was the most potent inhibitor of NO production among compounds isolated from Clematis crassifolia. It decreased the expression of iNOS mRNA and protein. | [7][8] |

| Osteoarthritis | In vitro model | Attenuated osteoarthritis progression by inhibiting the activation of the IL-1β/NF-κB pathway. | [5] |

| Inflammatory Bone Loss | In vivo model | Ameliorated LPS-induced inflammatory bone loss by modulating NFATc1. | [5] |

| Intestinal Barrier | LPS-challenged piglets | Dietary anemonin (100 mg/kg) improved intestinal barrier restoration, increased villus height, and enhanced tight junction protein expression. | [6] |

Experimental Protocols

DSS-Induced Ulcerative Colitis Model

-

Animal Model: C57BL/6 mice.

-

Induction: Administration of 3% (w/v) dextran sulphate sodium (DSS) in drinking water.

-

Treatment: Intraperitoneal injection of anemonin.

-

Assessments: Body weight, Disease Activity Index (DAI), colon length measurement, and histopathological evaluation using Haematoxylin and Eosin (H&E) staining.

-

Biomarker Analysis: Levels of IL-1β, TNF-α, and IL-6 in colon tissue were quantified using RT-qPCR, ELISA, and Western blotting.[1]

LPS-Induced Inflammation in HT-29 Cells

-

Cell Line: HT-29 human colon adenocarcinoma cells.

-

Induction: Treatment with lipopolysaccharide (LPS).

-

Treatment: Incubation with various concentrations of anemonin.

-

Assessments: Cell viability was assessed to rule out cytotoxicity.

-

Biomarker Analysis: mRNA and protein levels of IL-1β, TNF-α, and IL-6 were measured by RT-qPCR and Western blotting.[1]

Nitric Oxide Production Assay in RAW 264.7 Cells

-

Cell Line: RAW 264.7 macrophage cells.

-

Induction: Stimulation with LPS.

-

Quantification: Nitric oxide production was detected as nitrite in the culture medium.

-

Mechanism Analysis: Expression of iNOS mRNA and protein was analyzed by RT-PCR and Western blotting, respectively.[7]

Signaling Pathways in Anti-inflammatory Action

Anemonin's anti-inflammatory effects in ulcerative colitis are mediated through the targeted inhibition of Protein Kinase C-theta (PKC-θ). Bioinformatics and subsequent experimental validation confirmed that anemonin inhibits the translation of PKC-θ protein without affecting its gene transcription.[1]

Caption: Anemonin inhibits PKC-θ translation to suppress pro-inflammatory cytokine production in ulcerative colitis.

In other inflammatory conditions, anemonin has been shown to modulate the NF-κB, TGF-β1, and EGFR signaling pathways, highlighting its multi-target capabilities.[5][6]

Antimicrobial Activity

Anemonin and its precursor, protoanemonin, possess notable antimicrobial properties.[4] Research indicates activity against a range of bacteria and fungi, suggesting potential applications as an anti-infective agent.[2][3][9]

Quantitative Data: Antimicrobial Effects

| Activity | Organism(s) | Key Findings & Quantitative Data | Reference |

| Antifungal | Dermatophytes and yeasts (e.g., Epidermophyton floccosum, Rhodotorula glutinis) | Protoanemonin showed Minimum Inhibitory Concentrations (MICs) from 2.0 to 7.5 x 10⁻⁴ M and Minimum Lethal Concentrations (MLCs) from 3.8 x 10⁻⁴ M to > 1.0 x 10⁻³ M. | [10][11] |

| Antibacterial | Aerobic and anaerobic bacteria, including multiresistant strains | Protoanemonin demonstrated a broad spectrum of activity and marked inhibitory effects. | [12] |

| Antiparasitic | Leishmania aethiopica, Leishmania donovani | Anemonin displayed significant antileishmanial activity with IC₅₀ values of 1.33 nM and 1.58 nM against promastigotes, and 1.24 nM and 1.91 nM against amastigotes, respectively. | [13] |

| Antischistosomal | Schistosoma mansoni | Anemonin showed moderate activity, with 49% inhibition against adult S. mansoni at 10 µM. | [9][13] |

Experimental Protocols

Antifungal Susceptibility Testing

-

Organisms: Selected strains of dermatophytes and yeasts.

-

Method: Broth dilution or agar dilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC).

-

Compound: Protoanemonin was tested.

-

Note: The reversal of antifungal action by the amino acid cysteine suggests a mechanism involving interaction with sulfhydryl groups.[10]

Antileishmanial Activity Assay

-

Assay: Resazurin reduction assay for antipromastigote activity and macrophage-based assay for antiamastigote activity.

-

Organisms: Promastigotes and amastigotes of L. aethiopica and L. donovani.

-

Compound: Anemonin isolated from Ranunculus multifidus.

-

Cytotoxicity: Assessed against macrophage cell lines to determine selectivity.[13]

Anticancer and Cytotoxic Activity

The anticancer potential of anemonin is an emerging area of research.[14] While studies are less extensive compared to its anti-inflammatory action, initial findings suggest cytotoxic and anti-proliferative effects. Computational studies have shown that anemonin may have a modest inhibitory effect on cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and human tankyrase 1 and 2, which are relevant targets in oncology.[14] One study identified anemonin as one of two anti-mitotic compounds in extracts from Pulsatilla nuttalliana.[15] It is important to distinguish anemonin's activity from other compounds found in the Anemone genus, such as Raddeanin A, a triterpenoid with well-documented anticancer effects acting via pathways like PI3K/AKT.[16]

Experimental Workflow: Anticancer Screening

The general workflow for evaluating the anticancer potential of a natural compound like anemonin involves a multi-step process from initial screening to mechanistic studies.

Caption: A generalized workflow for evaluating the anticancer properties of this compound.

Other Biological Activities

Inhibition of Melanogenesis

Anemonin has been identified as a natural inhibitor of melanin synthesis.[17] This activity positions it as a potential candidate for cosmetic applications aimed at treating hyperpigmentation.

-

Mechanism: Anemonin inhibits melanin synthesis by suppressing the transcription of genes encoding for microphthalmia-associated transcription factor (MITF), tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2).[17]

-

Quantitative Data: In human melanocytes, anemonin demonstrated a dose-dependent inhibition of tyrosinase with an IC₅₀ of 43.5 µM, with low cytotoxicity.[17]

Analgesic, Antioxidant, and Wound Healing Properties

Anemonin is reported to have analgesic, sedative, antioxidant, and neuroprotective properties.[1][9] It also shows promise as a therapeutic agent in tissue repair, with studies indicating potent wound healing activity.[9] Its antioxidant effects are partly mediated through the regulation of the NOX4/NF-κB signaling pathway.[5]

Conclusion

This compound is a versatile natural product with a wide array of biological activities. Its well-documented anti-inflammatory effects, mediated through multiple signaling pathways such as PKC-θ and NF-κB, make it a strong candidate for development as a therapeutic for inflammatory diseases. Furthermore, its antimicrobial, anticancer, and skin-depigmenting properties warrant further investigation. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for future research and development efforts focused on harnessing the full therapeutic potential of this compound.

References

- 1. Anti-inflammatory effects of anemonin on acute ulcerative colitis via targeted regulation of protein kinase C-θ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Ranunculin, Protoanemonin, and Anemonin: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anemonin - Wikipedia [en.wikipedia.org]

- 5. benthamscience.com [benthamscience.com]

- 6. researchgate.net [researchgate.net]

- 7. Anemonin, from Clematis crassifolia, potent and selective inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Antimicrobial activity of protoanemonin, a lactone from ranunculaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. In Vitro Antileishmanial and Antischistosomal Activities of Anemonin Isolated from the Fresh Leaves of Ranunculus multifidus Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Anticancer Potential of Raddeanin A, a Natural Triterpenoid Isolated from Anemone raddeana Regel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anemonin is a natural bioactive compound that can regulate tyrosinase-related proteins and mRNA in human melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Anemonin: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anemonin, a natural bicyclic lactone derived from the dimerization of protoanemonin found in plants of the Ranunculaceae family, has demonstrated significant anti-inflammatory and antioxidant activities across a range of preclinical models.[1][2] Its therapeutic potential is underscored by its ability to modulate key inflammatory signaling cascades, making it a compelling candidate for further investigation in the development of novel treatments for inflammatory diseases such as ulcerative colitis, osteoarthritis, and sepsis-induced organ injury.[1][3] This document provides a comprehensive technical overview of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the anti-inflammatory properties of anemonin.

Core Mechanisms of Anti-inflammatory Action

Anemonin exerts its anti-inflammatory effects through a multi-targeted approach, primarily involving the inhibition of pro-inflammatory pathways and the activation of endogenous antioxidant responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses. In various models, anemonin has been shown to be a potent inhibitor of this pathway. In lipopolysaccharide (LPS)-stimulated cells, anemonin prevents the phosphorylation of IκB kinase (IKK) and the subsequent phosphorylation and degradation of the inhibitor of NF-κB (IκBα). This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and thereby inhibiting the transcription of a host of pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and inducible nitric oxide synthase (iNOS).[4]

Activation of the Nrf2/HO-1 Antioxidant Pathway

In addition to suppressing inflammation, anemonin actively promotes cellular defense mechanisms. It enhances the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4] Under conditions of oxidative stress, anemonin facilitates the dissociation of Nrf2 from its inhibitor, Keap1. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the upregulation of cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1), which plays a critical role in resolving inflammation and mitigating oxidative damage.[4]

Direct Targeting of Protein Kinase C-theta (PKC-θ)

Bioinformatics analyses and subsequent experimental validation have identified Protein Kinase C-theta (PKC-θ) as a direct molecular target of anemonin, particularly relevant in the context of ulcerative colitis.[5][6] Anemonin does not affect the transcription of the PRKCQ gene but instead inhibits the translation of its mRNA into protein.[5][6] By downregulating PKC-θ protein expression, anemonin effectively curtails a key signaling node involved in T-cell activation and intestinal inflammation, thereby reducing the production of inflammatory cytokines.[5]

Quantitative Data Summary

The anti-inflammatory efficacy of anemonin has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

Table 1: Summary of In Vitro Anti-inflammatory Activity of Anemonin

| Cell Line | Inflammatory Stimulus | Anemonin Concentration(s) | Measured Effect | Quantitative Result | Citation(s) |

| RAW 264.7 Macrophages | LPS | 2.5 - 30 µM | Inhibition of Nitric Oxide (NO) Production | IC₅₀: 5.37 µM | [4] |

| RAW 264.7 Macrophages | LPS | 2.5 - 30 µM | Suppression of iNOS protein expression | Concentration-dependent reduction | [4][7] |

| HT-29 (Human Colon) | LPS | 10, 20, 40 µM | Downregulation of IL-1β, TNF-α, IL-6 mRNA and protein | Significant, dose-dependent decrease | [5] |

| MH-S (Mouse Alveolar Macrophage) & MLE-12 (Mouse Lung Epithelial) | LPS | Not specified | Inhibition of inflammatory responses | Suppressed secretion of TNF-α, IL-1β, IL-6 | [3] |

| Human Articular Chondrocytes | IL-1β | Not specified | Suppression of MMP13, ADAMTS5 | Significant decrease in catabolic enzymes | [3] |

Table 2: Summary of In Vivo Anti-inflammatory Activity of Anemonin

| Animal Model | Disease Induction | Anemonin Dose & Route | Key Findings | Citation(s) |

| C57BL/6 Mice | Dextran Sulfate Sodium (DSS) | 10, 20, 40 mg/kg; intraperitoneal injection | Dose-dependently reduced weight loss, colon shortening, and DAI score. Significantly suppressed IL-1β, TNF-α, and IL-6 release in colon tissue. | [5][6] |

| C57BL/6 Mice | Sepsis induced by LPS | Not specified | Reduced mortality, improved lung histopathology, decreased lung wet/dry ratio and myeloperoxidase activity. | [3] |

| C57BL/6 Mice | Destabilization of Medial Meniscus (DMM) for Osteoarthritis | Intra-articular injection | Delayed articular cartilage degeneration, decreased proteoglycan loss and chondrocyte hypertrophy. | [3] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details common methodologies used to evaluate the anti-inflammatory properties of anemonin.

General Experimental Workflow (In Vitro)

The following diagram outlines a typical workflow for assessing the anti-inflammatory effect of anemonin on cultured cells.

In Vitro Protocol: LPS-induced Inflammation in RAW 264.7 Macrophages

This protocol is standard for assessing the inhibition of inflammatory mediators.

-

Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[8]

-

Plating: Cells are seeded into 96-well plates (for viability/NO assays) or 6-well plates (for protein/RNA analysis) at a density that allows them to reach approximately 80% confluency.[9][10]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of anemonin (e.g., 2.5 to 30 µM) or vehicle (DMSO, typically <0.1%). Cells are pre-incubated for 1-2 hours.[4][11]

-

Stimulation: Lipopolysaccharide (LPS, from E. coli) is added to a final concentration of 1 µg/mL to all wells except the vehicle control group.[11][12]

-

Incubation & Collection:

-

Analysis:

-

Nitric Oxide (NO): Measured from the supernatant using the Griess reagent assay.[10][12]

-

Cytokines (TNF-α, IL-6, IL-1β): Quantified from the supernatant using commercial ELISA kits.[8][10]

-

Protein Expression (iNOS, p-p65, etc.): Analyzed from cell lysates via Western blotting.[4][11]

-

mRNA Expression: Quantified from cell lysates via RT-qPCR.[4]

-

In Vivo Protocol: DSS-Induced Colitis in Mice

This model is widely used to mimic human ulcerative colitis.[13]

-

Animals: C57BL/6 mice (6-8 weeks old) are typically used. They are acclimatized for one week before the experiment.[6]

-

Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS, MW 36-50 kDa) in the drinking water ad libitum for 7 consecutive days. The control group receives regular drinking water.[13][14][15]

-

Anemonin Administration: Mice in the treatment groups receive daily intraperitoneal injections of anemonin (e.g., 10, 20, 40 mg/kg body weight) or vehicle control throughout the 7-day DSS administration period.[6]

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of fecal blood. These parameters are used to calculate the Disease Activity Index (DAI).[16]

-

Termination and Sample Collection: On day 8 or 9, mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus. Colon tissue samples are collected for:

-

Histopathological Analysis: Fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E).

-

Biochemical Analysis: Snap-frozen in liquid nitrogen for subsequent protein (ELISA, Western blot) or RNA (RT-qPCR) extraction to measure cytokine levels (IL-1β, TNF-α, IL-6) and other inflammatory markers.[5]

-

Discussion and Future Directions

The available evidence strongly supports the anti-inflammatory potential of anemonin, mediated through the well-defined inhibition of the NF-κB and PKC-θ pathways and activation of the Nrf2 pathway. Its efficacy in diverse models of inflammation, including colitis and osteoarthritis, highlights its potential as a versatile therapeutic agent.

For drug development professionals, several areas warrant further investigation:

-

Pharmacokinetics and Bioavailability: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies are required to optimize dosing and delivery routes.

-

Targeted Delivery: Developing formulations for targeted delivery (e.g., to the colon for IBD) could enhance efficacy and reduce potential systemic side effects.

-

Mechanism Expansion: While the roles of NF-κB and Nrf2 are established, the effect of anemonin on other critical inflammatory pathways, such as the MAPK, JAK-STAT, and NLRP3 inflammasome pathways, remains largely unexplored and represents a significant knowledge gap.

-

Safety Profile: A thorough toxicological evaluation is necessary to establish a robust safety profile for clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. Ranunculin, Protoanemonin, and Anemonin: Pharmacological and Chemical Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effects of anemonin on acute ulcerative colitis via targeted regulation of protein kinase C-θ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anemonin, from Clematis crassifolia, potent and selective inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Murine Colitis Modeling using Dextran Sulfate Sodium (DSS) [jove.com]

- 15. yeasenbio.com [yeasenbio.com]

- 16. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

(Rac)-Anemonin: An In-depth Technical Guide to its In Vitro Antioxidant Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Anemonin, a naturally occurring lactone found in plants of the Ranunculaceae family, has garnered significant scientific interest for its diverse biological activities, including its potent antioxidant effects. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, presenting key quantitative data, detailed experimental protocols for crucial antioxidant assays, and visual representations of the underlying molecular signaling pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel antioxidant therapeutics.

Quantitative Antioxidant Activity

While specific radical scavenging data for isolated this compound is not extensively documented in publicly available literature, studies on extracts from Ranunculus species, known to contain significant amounts of anemonin, provide valuable insights into its antioxidant potential. The following table summarizes the anemonin content and corresponding antioxidant activity of hydroalcoholic extracts from various Ranunculus species.

| Ranunculus Species | Anemonin Content (mg/mL of extract) | Antioxidant Activity (DPPH IC50 µg/mL) | Reference |

| R. sardous (aerial part) | 2.66 | Not explicitly correlated in the same study | [1] |

| R. ficaria (herb) | 2.14 | Not explicitly correlated in the same study | [1] |

| R. bulbosus (root) | 1.27 | Not explicitly correlated in the same study | [1] |

| R. sceleratus (herb) | 0.19 | Not explicitly correlated in the same study | [1] |

| Aconitum toxicum (related Ranunculaceae) | Not specified | 92.6 | [2] |

Note: The DPPH IC50 value for Aconitum toxicum is provided for context within the Ranunculaceae family, though its anemonin content was not specified in the cited study.

In cellular models, this compound has demonstrated significant protective effects against oxidative stress. For instance, in hydrogen peroxide (H₂O₂)-induced nucleus pulposus cells, pretreatment with anemonin (2, 5, and 10 µM) significantly suppressed the increase in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, while restoring the activity of the antioxidant enzyme superoxide dismutase (SOD)[3][4].

Experimental Protocols for Antioxidant Assays

This section provides detailed methodologies for standard in vitro antioxidant assays that can be employed to evaluate the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store the solution in the dark.

-

Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent. From this stock, prepare a series of dilutions to determine the IC50 value.

-

Assay:

-

To a 96-well microplate, add 100 µL of the DPPH working solution to each well.

-

Add 100 µL of the different concentrations of this compound or the positive control to the wells.

-

For the blank, add 100 µL of the solvent instead of the test sample.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.[5][6][7][8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound (or test compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Sample: Prepare a stock solution of this compound and a series of dilutions.

-

Assay:

-

To a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of the different concentrations of this compound or the positive control to the wells.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated as:

Where A_control is the absorbance of the ABTS•+ solution without the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9][10][11][12]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM)

-

This compound (or test compound)

-

Standard (e.g., Ferrous sulfate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

-

Preparation of Test Sample: Prepare a stock solution of this compound and a series of dilutions.

-

Assay:

-

Add 180 µL of the FRAP reagent to each well of a 96-well plate.

-

Add 20 µL of the test sample, standard, or blank (solvent) to the wells.

-

-

Incubation: Incubate the plate at 37°C for 4 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: The antioxidant capacity is determined from a standard curve of ferrous sulfate and is expressed as Fe²⁺ equivalents.[13][14][15][16][17][18]

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS). The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

Materials:

-

Adherent cell line (e.g., HepG2, Caco-2)

-

Cell culture medium

-

DCFH-DA solution

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS inducer

-

This compound (or test compound)

-

Positive control (e.g., Quercetin)

-

96-well black-walled, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black-walled plate and culture until they reach confluence.

-

Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a solution containing DCFH-DA (e.g., 25 µM) and the test compound or control at various concentrations for 1 hour at 37°C.

-

Induction of Oxidative Stress: Wash the cells to remove the extracellular probe and compound. Then, add a solution of AAPH (e.g., 600 µM) to induce ROS formation.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.

-

Calculation: The antioxidant capacity is calculated from the area under the fluorescence curve. A lower area under the curve indicates a higher cellular antioxidant activity.[19][20][21][22][23]

Signaling Pathways and Molecular Mechanisms

The antioxidant effects of this compound are mediated through the modulation of key cellular signaling pathways involved in the oxidative stress response.

Inhibition of the NOX4/NF-κB Signaling Pathway

In cellular models of oxidative stress, this compound has been shown to inhibit the expression of NADPH oxidase 4 (NOX4), a primary source of ROS production. This reduction in NOX4 activity leads to a downstream suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that, when activated by oxidative stress, promotes the expression of pro-inflammatory cytokines, further exacerbating cellular damage. By inhibiting the NOX4/NF-κB axis, anemonin effectively mitigates both oxidative stress and inflammation.[3][4]

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Traditional Medicinal Ranunculaceae Species from Romania and Their In Vitro Antioxidant, Antiproliferative, and Antiparasitic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anemonin reduces hydrogen peroxide-induced oxidative stress, inflammation and extracellular matrix degradation in nucleus pulposus cells by regulating NOX4/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. researchgate.net [researchgate.net]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

- 11. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 12. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ultimatetreat.com.au [ultimatetreat.com.au]

- 14. pubcompare.ai [pubcompare.ai]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. zen-bio.com [zen-bio.com]

- 17. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used [mdpi.com]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

- 20. content.abcam.com [content.abcam.com]

- 21. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 22. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 23. doc.abcam.com [doc.abcam.com]

Anemonin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Anemonin, a natural compound derived from plants of the Ranunculaceae family, has garnered significant scientific interest due to its diverse pharmacological activities.[1][2][3][4][5] This technical guide provides an in-depth overview of the potential therapeutic applications of anemonin, focusing on its core mechanisms of action, supported by quantitative data and detailed experimental methodologies. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

Core Therapeutic Applications

Anemonin has demonstrated promising therapeutic potential in several key areas, primarily attributed to its potent anti-inflammatory, anti-infective, and anti-oxidant properties.[2][3][5][6]

-

Anti-inflammatory Effects: A significant body of research highlights anemonin's ability to mitigate inflammation in various models, including ulcerative colitis, arthritis, and sepsis-induced acute lung injury.[2][3][4][5] Its mechanism involves the inhibition of pro-inflammatory cytokine production and the modulation of key inflammatory signaling pathways.[1][2][4]

-

Anticancer Potential: Emerging evidence suggests that anemonin may possess anti-cancer properties by inhibiting the proliferation of cancer cells and modulating signaling pathways crucial for tumor progression.[7]

-

Antimicrobial Activity: Anemonin has shown notable activity against a range of pathogens, including bacteria, fungi, and parasites like Leishmania and Schistosoma.[8][9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data from various preclinical studies on anemonin.

Table 1: In Vitro Anti-inflammatory Activity of Anemonin

| Cell Line | Inducer | Anemonin Concentration(s) | Key Findings | Reference |

| HT-29 (Human colon adenocarcinoma) | Lipopolysaccharide (LPS) (1 µg/mL) | 2.5, 5, 10 µM | Dose-dependent downregulation of IL-1β, TNF-α, and IL-6 mRNA and protein levels. No significant cytotoxicity observed. | [1] |

| RAW 264.7 (Mouse macrophage) | Lipopolysaccharide (LPS) (200 ng/ml) | 2.5, 5, 10, 20, 30 µM | Dose-dependent inhibition of nitric oxide (NO) production. Marked suppression of LPS-induced iNOS mRNA and protein expression. | [12] |

| MH-S (Mouse alveolar macrophage) & MLE-12 (Mouse lung epithelial) | Lipopolysaccharide (LPS) | Not specified | Inhibition of LPS-induced inflammatory responses and oxidative stress. | [2] |

Table 2: In Vivo Anti-inflammatory Activity of Anemonin

| Animal Model | Disease Model | Anemonin Dosage(s) | Route of Administration | Key Findings | Reference |

| C57BL/6 Mice | Dextran sulfate sodium (DSS)-induced acute ulcerative colitis | 2, 5, 10 mg/kg | Intraperitoneal injection | Alleviated weight loss, colon shortening, and colon tissue damage. Dose-dependently suppressed the release of IL-1β, TNF-α, and IL-6. | [1][13] |

| C57BL/6J Mice | Destabilization of the medial meniscus (DMM)-induced osteoarthritis | Not specified | Intra-articular injection | Attenuated the progression of osteoarthritis. | [7] |

| Mice | Lipopolysaccharide (LPS)-induced sepsis and acute lung injury | Not specified | Not specified | Reduced mortality and improved histopathological changes in the lungs. | [2] |

Table 3: Antimicrobial Activity of Anemonin

| Organism | Assay Type | IC50 / Activity | Reference |

| Leishmania aethiopica (promastigotes) | In vitro | 1.33 nM | [9][10][11] |

| Leishmania donovani (promastigotes) | In vitro | 1.58 nM | [9][10][11] |

| Leishmania aethiopica (amastigotes) | In vitro | 1.24 nM | [9][10][11] |

| Leishmania donovani (amastigotes) | In vitro | 1.91 nM | [9][10][11] |

| Schistosoma mansoni (adult) | In vitro | 49% activity at 10 µM | [2][9][10][11] |

| Newly transformed schistosomules (NTS) | In vitro | 41% activity at 1 µM | [2][9][10][11] |

Key Signaling Pathways Modulated by Anemonin

Anemonin exerts its therapeutic effects by modulating several critical intracellular signaling pathways.

Diagram 1: Anemonin's Inhibition of the PKC-θ Signaling Pathway in Ulcerative Colitis

Caption: Anemonin inhibits PKC-θ activation to reduce inflammation.

Diagram 2: Anemonin's Dual Action on NF-κB and Nrf2 Pathways in Sepsis-Induced Acute Lung Injury

Caption: Anemonin inhibits NF-κB and activates Nrf2 pathways.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

4.1. DSS-Induced Acute Ulcerative Colitis in Mice

-

Animal Model: Male C57BL/6 mice (6-7 weeks old).[1]

-

Induction of Colitis: Administration of 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 7 consecutive days.[1][13]

-